Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid
Description
This compound is a racemic bicyclic pyrrolidine derivative featuring an octahydropyrrolo[3,4-b]pyrrole core. Key functional groups include:
- Benzyloxycarbonyl (Cbz) at position 1: A common amine-protecting group.
- tert-Butoxycarbonyl (Boc) at position 5: A bulky protecting group used for amines.
- Carboxylic acid at position 2: Enhances solubility and enables further derivatization.
The compound’s stereochemistry (2S,3aS,6aS) and fused bicyclic structure contribute to its conformational rigidity, which is critical for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
(2S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-20(2,3)28-18(25)21-10-14-9-15(17(23)24)22(16(14)11-21)19(26)27-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,23,24)/t14-,15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYNHJIDCIEPDB-HRCADAONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(N(C2C1)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](N([C@@H]2C1)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H26N2O6
- CAS Number : 1251001-87-2
- Molecular Weight : 378.44 g/mol
The structure features a pyrrolo[3,4-b]pyrrole framework, which is known for its bioactive properties. The presence of benzyloxy and tert-butoxycarbonyl groups enhances its solubility and stability, making it a candidate for various biological evaluations.
This compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that are beneficial in treating certain diseases.
- Receptor Interaction : The compound may interact with various receptors in the body, modulating their activity and influencing physiological responses.
- Antiviral Properties : Research indicates potential efficacy against viral infections, particularly through its interaction with viral proteins.
Study on Hepatitis B Virus (HBV)
A recent study investigated the binding characteristics of pyrrole-scaffold inhibitors against the HBV capsid protein. The findings demonstrated that compounds similar to this compound exhibited strong binding affinities, suggesting potential use in antiviral therapies targeting HBV .
In Vitro Biological Activity
In vitro assays have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. These findings highlight its potential as an anticancer agent.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The octahydropyrrolo[3,4-b]pyrrole core distinguishes this compound from analogs with alternative bicyclic systems:
- Key Insight: The [3,4-b] vs.
Functional Group Comparison
Protecting Groups:
- Boc vs. Cbz: The Boc group (tert-butyl) offers steric hindrance and acid-labile protection, while Cbz (benzyl) is base-stable and removed via hydrogenolysis. Compounds with both groups (e.g., the target) enable orthogonal deprotection strategies .
- Trifluoromethylphenyl (): Introduces hydrophobicity and electron-withdrawing effects, enhancing binding to hydrophobic pockets in proteins like retinol-binding protein 4 (RBP4) .
Carboxylic Acid Moieties:
Research Findings and Implications
- Stereochemistry Matters : Racemic mixtures (e.g., the target) often exhibit reduced potency compared to enantiopure analogs due to inactive enantiomers .
- Protecting Group Strategy : Dual Boc/Cbz protection enables stepwise functionalization but adds synthetic complexity versus single-protected analogs .
- Core Rigidity: Bicyclic systems like octahydropyrrolo[3,4-b]pyrrole improve metabolic stability but may reduce solubility compared to monocyclic derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
